molecular formula C9H12O4S B13904578 2-Benzyloxyethanesulfonic acid

2-Benzyloxyethanesulfonic acid

Cat. No.: B13904578
M. Wt: 216.26 g/mol
InChI Key: FUKCVMLONUSXMC-UHFFFAOYSA-N
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Description

2-Benzyloxyethanesulfonic acid is an organic compound characterized by the presence of a benzyloxy group attached to an ethanesulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyloxyethanesulfonic acid typically involves the reaction of benzyloxyethanol with a sulfonating agent. One common method is the reaction of benzyloxyethanol with chlorosulfonic acid, which results in the formation of the desired sulfonic acid compound. The reaction is typically carried out under controlled conditions to ensure the selective formation of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or distillation to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyloxyethanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate under specific conditions.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Benzyloxyethanoic acid or benzyloxyethanal.

    Reduction: Benzyloxyethanesulfonate or benzyloxyethanesulfinate.

    Substitution: Various substituted benzyloxyethanesulfonic acid derivatives.

Scientific Research Applications

2-Benzyloxyethanesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.

    Biology: The compound can be used in biochemical assays and as a buffer in biological experiments.

    Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-benzyloxyethanesulfonic acid involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the sulfonic acid group can engage in ionic interactions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in chemical and biological processes.

Comparison with Similar Compounds

    Benzenesulfonic acid: An aromatic sulfonic acid with similar acidic properties but lacking the benzyloxy group.

    2-Morpholinoethanesulfonic acid: A sulfonic acid with a morpholine ring instead of a benzyloxy group.

Uniqueness: 2-Benzyloxyethanesulfonic acid is unique due to the presence of both a benzyloxy group and a sulfonic acid group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C9H12O4S

Molecular Weight

216.26 g/mol

IUPAC Name

2-phenylmethoxyethanesulfonic acid

InChI

InChI=1S/C9H12O4S/c10-14(11,12)7-6-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,10,11,12)

InChI Key

FUKCVMLONUSXMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCS(=O)(=O)O

Origin of Product

United States

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